4-Amino-3-methanesulfonylbenzoic acid physical and chemical properties
4-Amino-3-methanesulfonylbenzoic acid physical and chemical properties
Executive Summary
4-Amino-3-methanesulfonylbenzoic acid (CAS: 34263-58-6) is a highly specialized, polyfunctional aromatic building block extensively utilized in modern drug discovery and agrochemical development [1]. Featuring three distinct functional groups—a carboxylic acid, an aniline amine, and a methanesulfonyl (sulfone) moiety—this compound presents unique electronic, steric, and physicochemical properties.
As a Senior Application Scientist, I have structured this whitepaper to move beyond basic data sheets. Here, we deconstruct the causality behind its chemical behavior, outline a field-proven, self-validating synthetic protocol, and provide the mechanistic rationale necessary for successful downstream derivatization.
Physicochemical Profiling & Electronic Effects
The chemical behavior of 4-amino-3-methanesulfonylbenzoic acid is entirely dictated by the push-pull electronic relationship between its substituents. The strong electron-withdrawing nature of the methanesulfonyl group (-SO₂CH₃) exerts profound inductive (-I) and resonance (-M) effects on the aromatic ring, fundamentally altering the properties of the adjacent amine and the meta-positioned carboxylic acid.
Quantitative Data Summary
Table 1. Core physical and chemical properties.
| Property | Value | Mechanistic Rationale |
| Molecular Formula | C₈H₉NO₄S | N/A |
| Molecular Weight | 215.23 g/mol | N/A |
| CAS Number | 34263-58-6 | Standard registry identifier [1]. |
| pKa₁ (Anilinium) | ~1.5 | Drastically lowered basicity due to the strongly electron-withdrawing ortho-sulfone group [3]. |
| pKa₂ (Carboxylic Acid) | ~3.8 | Acidity increased relative to benzoic acid (pKa 4.2) via meta-inductive withdrawal [3]. |
| Isoelectric Point (pI) | ~2.65 | The pH at which the zwitterionic species is maximized, resulting in minimum aqueous solubility. |
| Melting Point | >250 °C (decomp) | Exceptionally high due to robust intermolecular hydrogen bonding network (COOH dimerizing, NH₂ to SO₂ interactions). |
| Solubility | pH-dependent | Soluble in DMSO/DMF. Soluble in aqueous base (pH > 5) or strong acid (pH < 1). Insoluble at neutral/weakly acidic pH. |
Acid-Base Equilibria & Solubility Dynamics
Understanding the protonation states of this molecule is critical for both purification (workup) and assay formulation. The amine is an exceptionally poor base. At physiological pH (7.4), the molecule exists almost exclusively as an anion (deprotonated carboxylate, neutral amine).
Fig 1. pH-dependent protonation states and acid-base equilibria.
Synthetic Methodology: Copper-Catalyzed Sulfinylation
Traditional syntheses of aryl sulfones often rely on harsh chlorosulfonation followed by reduction and alkylation—a sequence that suffers from poor chemoselectivity and low yields when unprotected amines and carboxylic acids are present.
To ensure high scientific integrity and operational efficiency, the recommended protocol utilizes a Copper-Catalyzed Ullmann-type Coupling [2]. This method directly couples 4-amino-3-iodobenzoic acid with sodium methanesulfinate.
Mechanistic Rationale for Experimental Choices
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L-Proline as a Ligand: Unligated Cu(I) species are prone to disproportionation and have poor solubility in organic solvents. L-Proline acts as a bidentate ligand, stabilizing the active Cu(I) intermediate and accelerating the oxidative addition of the aryl iodide.
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DMSO as Solvent: The highly polar aprotic nature of DMSO is required to dissolve the sodium methanesulfinate salt and the zwitterionic starting material.
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Isoelectric Precipitation (Self-Validating Workup): Because the product has a calculated pI of ~2.65, adjusting the final aqueous mixture to pH 2.5–3.0 forces the molecule into its neutral state, driving spontaneous crystallization and bypassing the need for column chromatography.
Step-by-Step Experimental Protocol
Reagents Required:
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4-Amino-3-iodobenzoic acid (1.0 equiv, 10 mmol, 2.63 g)
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Sodium methanesulfinate (MeSO₂Na) (1.5 equiv, 15 mmol, 1.53 g)
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Copper(I) iodide (CuI) (10 mol%, 1.0 mmol, 190 mg)
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L-Proline (20 mol%, 2.0 mmol, 230 mg)
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Sodium hydroxide (NaOH) (20 mol%, 2.0 mmol, 80 mg)
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Anhydrous DMSO (25 mL)
Procedure:
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System Preparation: Charge a 100 mL Schlenk flask with 4-amino-3-iodobenzoic acid, sodium methanesulfinate, CuI, L-proline, and NaOH.
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Inert Atmosphere: Evacuate the flask and backfill with dry Nitrogen (N₂) for three cycles. Causality: Cu(I) is highly susceptible to oxidation to catalytically inactive Cu(II) in the presence of ambient oxygen.
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Reaction Execution: Add anhydrous DMSO via syringe. Seal the flask and heat the vigorously stirring mixture to 110 °C in an oil bath for 18 hours.
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In-Process Control (IPC): Sample 10 µL of the reaction mixture, dilute with 1 mL Methanol, and analyze via LC-MS. The reaction is complete when the starting material peak disappears and the product mass ([M+H]⁺ = 216.0 m/z) dominates.
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Workup & Isolation: Cool the mixture to room temperature. Dilute with 100 mL of deionized water and filter through a pad of Celite to remove copper residues.
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Isoelectric Crystallization: Transfer the filtrate to a beaker. While stirring vigorously, slowly add 1M HCl dropwise until the pH reaches exactly 2.8 (monitor via pH meter). A dense white precipitate will form.
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Collection: Stir the suspension at 0 °C for 1 hour to maximize yield. Filter the solid under vacuum, wash with ice-cold water (2 x 10 mL), and dry under high vacuum at 50 °C for 12 hours.
Fig 2. Copper-catalyzed Ullmann-type sulfinylation workflow.
Downstream Derivatization & Reactivity Constraints
When utilizing 4-amino-3-methanesulfonylbenzoic acid in drug development (e.g., synthesizing targeted kinase inhibitors or novel sulfonamides), researchers must account for its specific reactivity profile:
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Carboxylic Acid Activation: The COOH group can be readily activated using standard coupling reagents (HATU, EDC/HOBt). However, due to the poor solubility of the starting material in DCM, couplings should be performed in DMF or NMP using highly soluble bases like DIPEA.
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Aniline Nucleophilicity: The aniline nitrogen is severely deactivated by the ortho-sulfone group. Standard acylation or alkylation protocols will likely fail or proceed at glacial rates. To functionalize this amine, researchers must employ strongly basic conditions (e.g., NaH to form the anilide anion prior to electrophile addition) or utilize Buchwald-Hartwig cross-coupling methodologies with highly active palladium precatalysts.
References
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PubChem Compound Summary for CID 3241517 (CAS 34263-58-6) . National Center for Biotechnology Information. Retrieved from:[Link]
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CuI-Catalyzed Coupling Reaction of Aryl Halides with Sulfinic Acid Salts . Journal of Organic Chemistry, 2005. Retrieved from:[Link]
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pKa Predictor and Acid-Base Profiling Methodology . ChemAxon Documentation. Retrieved from:[Link]
